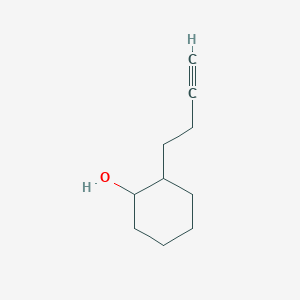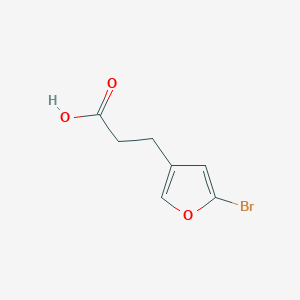![molecular formula C10H20N2 B13310152 1-Propyl-1,7-diazaspiro[4.4]nonane](/img/structure/B13310152.png)
1-Propyl-1,7-diazaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-1,7-diazaspiro[44]nonane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms and a nonane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Propyl-1,7-diazaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of 1,7-diazaspiro[4.4]nonane with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atoms in the spirocyclic ring act as nucleophiles .
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Propyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with increased hydrogen content.
Substitution: Substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Propyl-1,7-diazaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 1-Propyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,6-Dioxaspiro[4.4]nonane: Similar spirocyclic structure but with oxygen atoms instead of nitrogen.
1,7-Dioxaspiro[4.4]nonane: Another spirocyclic compound with oxygen atoms.
7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione: Contains a similar spirocyclic framework with additional functional groups .
Uniqueness: 1-Propyl-1,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure with nitrogen atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
1-propyl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C10H20N2/c1-2-7-12-8-3-4-10(12)5-6-11-9-10/h11H,2-9H2,1H3 |
InChI-Schlüssel |
INZIUMDUAVNAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC12CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



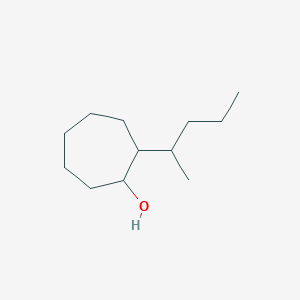
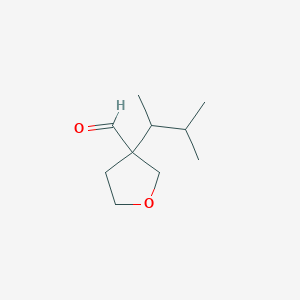
![5-{[(Cyclopropylmethyl)amino]methyl}-2-methoxyphenol](/img/structure/B13310101.png)

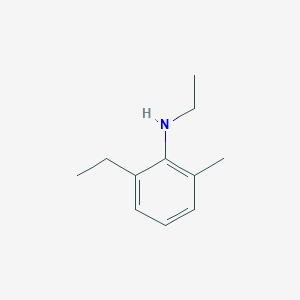
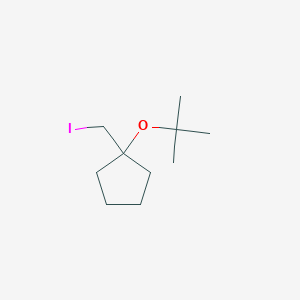
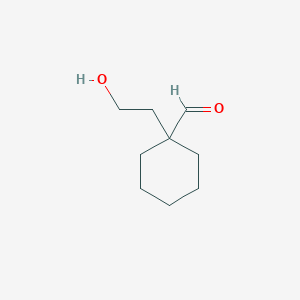
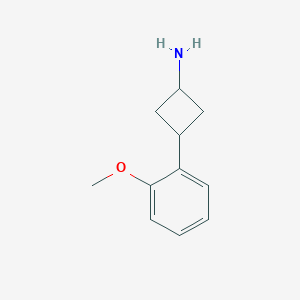
![2-Ethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13310135.png)

